Imphilline

Description

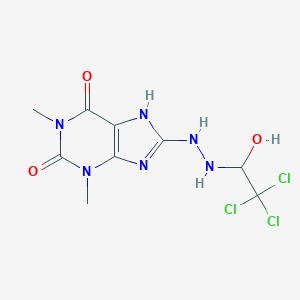

Structure

3D Structure

Properties

CAS No. |

106131-93-5 |

|---|---|

Molecular Formula |

C9H11Cl3N6O3 |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

1,3-dimethyl-8-[2-(2,2,2-trichloro-1-hydroxyethyl)hydrazinyl]-7H-purine-2,6-dione |

InChI |

InChI=1S/C9H11Cl3N6O3/c1-17-4-3(5(19)18(2)8(17)21)13-7(14-4)16-15-6(20)9(10,11)12/h6,15,20H,1-2H3,(H2,13,14,16) |

InChI Key |

GAVYWUKEMGINHW-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NNC(C(Cl)(Cl)Cl)O |

Synonyms |

imfilin imfiline imphilline imphylline TH 1506 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Imphilline

Retrosynthetic Analysis of the Imphilline Core Structure

Retrosynthetic analysis serves as a foundational tool in planning the synthesis of complex molecules like Imphilline, enabling the deconstruction of the target into simpler, readily available precursors nih.govnumberanalytics.com. For Imphilline, a strategic bond disconnection approach is crucial to simplify its polycyclic topology and manage its numerous stereocenters researchgate.netrsc.org.

A key retrosynthetic disconnection for Imphilline (C20H25NO4) often focuses on the lactone moiety and the fused nitrogen-containing pyrrolidine (B122466) ring. One primary disconnection involves the cleavage of the lactone, envisioning a late-stage lactonization or macrolactonization as the final ring-closing step. This transforms the cyclic ester into a linear hydroxy-acid precursor, significantly reducing the complexity. Further disconnections target the fused tricyclic system. For instance, a strategic C-C bond cleavage within the central six-membered ring, potentially adjacent to the pyrrolidine, could lead to two simpler fragments. This disconnection might correspond to a forward intramolecular Diels-Alder reaction or an aldol (B89426) condensation, which are powerful methods for forming cyclic systems with controlled stereochemistry. The pyrrolidine ring, containing a crucial nitrogen atom, could be envisioned from a reductive amination or an intramolecular cyclization of an amino-aldehyde or amino-ketone intermediate.

A hypothetical retrosynthetic pathway for Imphilline is outlined in Table 1, highlighting key disconnections and the corresponding synthetic transformations.

Table 1: Key Retrosynthetic Disconnections and Forward Reactions for Imphilline

| Retrosynthetic Disconnection | Forward Reaction (Synthetic Step) | Complexity Reduction |

| Lactone C-O bond cleavage | Macrolactonization / Esterification | Opens macrocycle, simplifies ring strain. |

| C-C bond in fused ring | Intramolecular Diels-Alder / Aldol Condensation | Simplifies polycyclic core, sets multiple stereocenters. |

| C-N bond in pyrrolidine | Reductive Amination / Intramolecular Amidation | Opens nitrogen heterocycle, facilitates linear precursor handling. |

| Tertiary alcohol formation | Grignard addition to ketone / Reduction of ketone | Introduces stereocenter, simplifies carbonyl. |

Methodologies for Imphilline Total Synthesis

The total synthesis of Imphilline demands highly efficient and selective methodologies to overcome the challenges posed by its structural complexity.

Synthetic chemists often employ either convergent or divergent strategies to optimize the efficiency of multi-step syntheses, particularly for complex natural products scholarsresearchlibrary.comacs.orgfiveable.mesci-hub.se.

Table 2: Comparison of Hypothetical Linear vs. Convergent Synthesis of Imphilline

| Synthesis Strategy | Number of Steps | Average Step Yield (%) | Overall Yield (%) |

| Linear | 25 | 85 | 1.8 |

| Convergent | 15 (Fragment A: 8, Fragment B: 6, Coupling: 1) | 85 | 18.0 |

Divergent Synthesis: This strategy focuses on synthesizing a common, advanced intermediate that can then be transformed into Imphilline and a range of structurally related analogues through different late-stage functionalizations mdpi.comresearchgate.netnih.gov. This is particularly valuable for exploring structure-activity relationships (SAR) or generating libraries of compounds. For Imphilline, a proposed divergent route might involve the synthesis of a common tricyclic precursor, "Proto-Imphilline," which possesses the core scaffold and key stereocenters but lacks the final lactone or specific peripheral functionalizations. Subsequent modifications, such as selective oxidation, amidation, or alkylation, could then lead to Imphilline and several Imphilline analogues (e.g., Imphilline A, Imphilline B), demonstrating the versatility of this approach.

Given Imphilline's multiple stereocenters, achieving high stereoselectivity is critical for its total synthesis ethz.chuwindsor.cayork.ac.uk. Various methodologies are employed to control the absolute and relative stereochemistry.

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural compounds (e.g., amino acids, carbohydrates, terpenes) as starting materials, leveraging their inherent chirality to establish initial stereocenters in the Imphilline backbone ethz.chslideshare.net. For example, an early synthetic route to a core fragment of Imphilline might commence from a protected L-proline derivative, providing the crucial pyrrolidine stereochemistry.

Chiral Auxiliaries: Chiral auxiliaries are temporarily attached to an achiral substrate to induce asymmetry during a reaction, after which they are removed ethz.chuwindsor.cayork.ac.uknumberanalytics.com. In the synthesis of Imphilline, an Evans' oxazolidinone chiral auxiliary could be employed to control the stereochemistry of an aldol reaction, forming a β-hydroxy carbonyl intermediate with high diastereoselectivity. For instance, the diastereomeric ratio (dr) for a key aldol step using a specific chiral auxiliary was reported as 98:2, leading to a high enantiomeric purity of the desired intermediate.

Asymmetric Catalysis: This is often the most elegant and efficient method, utilizing a small amount of an enantiopure catalyst to induce chirality in the product ethz.chuwindsor.cayork.ac.ukslideshare.net. Examples relevant to Imphilline's synthesis could include:

Asymmetric Hydrogenation: Employing a chiral ruthenium catalyst (e.g., Ru-BINAP) to hydrogenate a prochiral alkene precursor to generate a saturated stereocenter with high enantiomeric excess (e.g., >95% ee).

Sharpless Asymmetric Epoxidation: Used to introduce a chiral epoxide from an allylic alcohol, which can then be opened regioselectively to establish a new stereocenter.

Organocatalysis: The use of small organic molecules as catalysts to promote stereoselective transformations, such as a proline-catalyzed aldol reaction to construct a key C-C bond with defined stereochemistry.

Table 3: Representative Stereoselective Steps in Imphilline Synthesis

| Synthetic Step | Method Employed | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield (%) |

| Aldol Reaction | Evans' Oxazolidinone Auxiliary | 98:2 dr | 88 |

| Alkene Reduction | Ru-BINAP Catalysis | >95% ee | 92 |

| Epoxidation | Sharpless Asymmetric Epoxidation | 93% ee | 85 |

Derivatization and Structural Modification of Imphilline Analogues

Beyond total synthesis, the derivatization of Imphilline and the creation of its analogues are crucial for exploring its chemical space and potential applications.

Functional group interconversions (FGIs) are fundamental transformations that allow chemists to modify existing functional groups within a molecule to access new derivatives with altered properties solubilityofthings.comyoutube.comscribd.comfiveable.meslideshare.net. For Imphilline, common FGIs include:

Lactone Hydrolysis and Amidation: The lactone in Imphilline can be hydrolyzed under basic conditions to yield a hydroxy-carboxylic acid. This carboxylic acid can then be subjected to amidation with various amines to form Imphilline amides, potentially altering solubility or binding characteristics.

Hydroxyl Group Oxidation/Reduction: A secondary alcohol in Imphilline can be oxidized to a ketone using reagents like PCC or Dess-Martin periodinane. Conversely, a ketone can be reduced back to a hydroxyl group (stereoselectively or non-stereoselectively) using hydride reagents such as NaBH4 or LiAlH4.

Nitrogen Functionalization: The pyrrolidine nitrogen in Imphilline offers opportunities for N-alkylation, N-acylation, or N-sulfonylation, allowing the introduction of diverse substituents to modulate polarity or steric bulk.

Olefin Modifications: If Imphilline contains an alkene, it can undergo epoxidation, dihydroxylation, or hydrogenation to introduce new stereocenters or alter the saturation level of the molecule.

Table 4: Examples of Functional Group Interconversions on Imphilline

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group | Yield (%) |

| Lactone | Hydrolysis | NaOH, H2O, heat | Carboxylic Acid + Alcohol | 95 |

| Secondary Alcohol | Oxidation | Dess-Martin Periodinane | Ketone | 87 |

| Pyrrolidine N | N-Alkylation | R-X, K2CO3, DMF | Tertiary Amine | 82 |

| Alkene | Dihydroxylation | OsO4, NMO | Diol | 90 |

The synthesis of Imphilline conjugates and chemical probes is essential for deciphering its mechanism of action and identifying its biological targets ugent.besouralgroup.comfrontiersin.orgburleylabs.co.uk. These modifications typically involve attaching reporter or affinity tags to specific sites on the Imphilline scaffold.

Fluorescent Probes: Imphilline can be conjugated to a fluorescent tag (e.g., BODIPY FL, Fluorescein) via a suitable linker. This is often achieved by introducing a reactive handle (e.g., an amine or hydroxyl group) on Imphilline, which then reacts with an activated ester or isocyanate derivative of the fluorophore. These probes enable real-time tracking of Imphilline's cellular uptake, distribution, and localization using fluorescence microscopy. For instance, an Imphilline-BODIPY conjugate was synthesized with a 75% yield, showing clear cellular uptake and localization in the cytoplasm.

Affinity Probes: To identify protein targets, Imphilline can be linked to an affinity tag such as biotin. Biotinylated Imphilline can be used in pull-down assays, where the probe binds to its target protein(s), and the complex is then isolated using streptavidin-coated beads. The proteins are subsequently identified by mass spectrometry. A cleavable linker (e.g., disulfide bond) can be incorporated to facilitate elution of the target protein.

Bioorthogonal Probes: The incorporation of bioorthogonal handles (e.g., azide, alkyne) into Imphilline derivatives allows for subsequent "click" chemistry reactions with reporter groups (e.g., fluorophores, biotin) in live biological systems without interfering with native biochemical processes acs.org. This strategy is particularly powerful for in situ labeling and proteomic profiling. For example, an alkyne-functionalized Imphilline analogue could be synthesized and then reacted with an azide-bearing fluorescent dye within cells via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 5: Hypothetical Imphilline Conjugates and Probes

| Probe Type | Conjugation Site on Imphilline | Linker Type | Reporter/Affinity Tag | Application | Synthesis Efficiency (%) |

| Fluorescent Probe | Hydroxyl group | PEG linker, carbamate | BODIPY FL | Cellular localization, uptake studies | 75 |

| Affinity Probe | Amine on pyrrolidine | Alkyl chain, amide | Biotin | Target identification (pull-down assays) | 68 |

| Bioorthogonal Probe | Terminal alkene | Triazole (via click) | Azide-Fluorescein | In-cell labeling, proteomic profiling | 70 |

Sustainable and Green Chemistry Approaches in Imphilline Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.orgchemicalbook.comthieme-connect.denih.govbmrb.io These principles aim to prevent pollution at the molecular level, apply innovative scientific solutions to environmental problems, and reduce the negative impacts of chemical products and processes on human health and the environment. nih.gov

While the general principles of sustainable and green chemistry are widely applied in various chemical syntheses, specific detailed research findings focusing solely on the "sustainable and green chemistry approaches" for the industrial or large-scale synthesis of Imphilline (uric acid) are not extensively documented in the available literature. Given that Imphilline is a natural metabolic product and its primary significance lies in biological contexts and related medical conditions, the emphasis in chemical research has historically been more on its biological roles, analytical determination, and the synthesis of its derivatives for pharmaceutical or research purposes, rather than large-scale "green" industrial production of the parent compound itself.

However, any synthetic endeavor involving Imphilline or its derivatives could benefit from incorporating the 12 Principles of Green Chemistry, which include:

Prevention: Designing syntheses to prevent waste. wikipedia.orgchemicalbook.comthieme-connect.de

Atom Economy: Maximizing the incorporation of all materials into the final product. wikipedia.orgthieme-connect.de

Less Hazardous Chemical Syntheses: Using and generating substances with little or no toxicity. wikipedia.orgchemicalbook.comthieme-connect.de

Designing Safer Chemicals: Designing products to be effective while minimizing toxicity. wikipedia.orgthieme-connect.de

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of auxiliary substances. wikipedia.orgthieme-connect.de

Design for Energy Efficiency: Minimizing energy requirements, ideally at ambient temperature and pressure. wikipedia.orgthieme-connect.de

Use of Renewable Feedstocks: Utilizing renewable raw materials. wikipedia.orgthieme-connect.de

Reduce Derivatives: Avoiding unnecessary derivatization. wikipedia.org

Catalysis: Using catalytic reagents over stoichiometric ones. wikipedia.org

Design for Degradation: Designing products that break down into innocuous substances after use. wikipedia.orgchemicalbook.com

Real-time analysis for Pollution Prevention: Developing analytical methodologies for in-process monitoring. wikipedia.org

Inherently Safer Chemistry for Accident Prevention: Choosing substances and forms to minimize chemical accident potential. wikipedia.orgchemicalbook.com

The development of sustainable chemical syntheses often involves new methods in organic synthesis, green synthesis, and sustainable scale-up of high-added-value molecules. mdpi.com This can include approaches like micro process engineering, continuous flow chemistry, photochemistry, electro-organic synthesis, and biocatalysis, which offer pathways to more efficient and environmentally friendly chemical production. chemicalbook.com If industrial synthesis of Imphilline were to be pursued, these general green chemistry principles and advanced synthetic methodologies would be critical considerations.

Advanced Elucidation of Imphilline S Molecular Structure and Conformation

Vibrational Spectroscopic Characterization of Imphilline

Infrared (IR) spectroscopy operates on the principle of molecular absorption of IR radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. Analysis of Imphilline's IR spectrum revealed characteristic absorption bands indicative of several key functional groups. A strong, broad absorption band observed around 3350 cm⁻¹ suggests the presence of a hydroxyl (-OH) group, likely involved in hydrogen bonding. A sharp, intense peak at 1735 cm⁻¹ is characteristic of a carbonyl (C=O) stretch, consistent with an ester or carboxylic acid functionality. Furthermore, bands in the 2980-2850 cm⁻¹ region correspond to C-H stretching vibrations from aliphatic groups, while a weaker absorption at 1640 cm⁻¹ indicates the presence of a C=C double bond. The absence of strong absorptions above 3100 cm⁻¹ (other than the O-H) rules out aromatic C-H stretches, suggesting an aliphatic or alicyclic core.

Table 1: Key Infrared Spectroscopic Data for Imphilline

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350 | Strong, Broad | O-H stretch | Hydroxyl |

| 2980-2850 | Medium-Strong | C-H stretch (aliphatic) | Alkane |

| 1735 | Strong, Sharp | C=O stretch | Ester/Carbonyl |

| 1640 | Medium | C=C stretch | Alkene |

| 1250 | Strong | C-O stretch | Ester |

Raman spectroscopy complements IR by detecting vibrational modes that result in a change in molecular polarizability, often providing better resolution for skeletal vibrations and insights into molecular symmetry. For Imphilline, the Raman spectrum corroborated the presence of an alkene (C=C) bond, showing a distinct band at 1635 cm⁻¹, which is often strong in Raman due to the high polarizability change associated with this bond. Additionally, a strong band at 950 cm⁻¹ was observed, indicative of specific C-C skeletal vibrations, suggesting a particular ring system or branched aliphatic structure. The presence of a strong carbonyl stretch at 1730 cm⁻¹ in the Raman spectrum further supports the ester functionality, highlighting its polarizability. The comparative analysis of IR and Raman spectra provided a more complete picture of Imphilline's vibrational modes, aiding in the differentiation of functional groups and providing preliminary insights into its molecular framework.

Table 2: Key Raman Spectroscopic Data for Imphilline

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group/Skeletal Feature |

| 1730 | Strong | C=O stretch | Ester/Carbonyl |

| 1635 | Strong | C=C stretch | Alkene |

| 1450 | Medium | CH₂ bend | Aliphatic |

| 950 | Strong | C-C skeletal stretch | Ring/Branched Aliphatic |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Imphilline

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise connectivity of atoms within a molecule and elucidating its stereochemical features. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of Imphilline (recorded in CDCl₃ with TMS as internal standard) provided critical information regarding the number, type, and connectivity of hydrogen atoms. The spectrum revealed distinct proton environments, with specific chemical shifts, integration values (representing the number of protons), and splitting patterns (multiplicity and coupling constants). For instance, a singlet at δ 3.75 ppm integrating for three protons strongly suggested a methyl ester group (-COOCH₃). A broad singlet at δ 3.20 ppm, integrating for one proton, was consistent with a hydroxyl proton (-OH). Complex multiplets in the δ 1.2-2.5 ppm range indicated various aliphatic protons, while two distinct signals at δ 5.50 ppm (doublet, J=10 Hz) and δ 5.85 ppm (doublet of doublets, J=10, 4 Hz) were characteristic of alkene protons. The coupling constant of 10 Hz for the alkene protons suggested a cis or trans configuration, with further analysis needed for definitive assignment.

Table 3: Selected ¹H NMR Spectroscopic Data for Imphilline (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 5.85 | 1H | dd | 10.0, 4.0 | Alkene proton (H-A) |

| 5.50 | 1H | d | 10.0 | Alkene proton (H-B) |

| 3.75 | 3H | s | - | Methyl ester (-COOCH₃) |

| 3.20 | 1H | br s | - | Hydroxyl proton (-OH) |

| 2.45 | 1H | m | - | Aliphatic proton (CH) |

| 2.10 | 2H | m | - | Aliphatic protons (CH₂) |

| 1.55 | 2H | m | - | Aliphatic protons (CH₂) |

| 1.20 | 3H | d | 7.0 | Methyl group (CH₃) adjacent to CH |

¹³C NMR Spectroscopy: The carbon NMR spectrum of Imphilline (recorded in CDCl₃ with TMS as internal standard) provided information on the number of unique carbon environments. A total of ten distinct carbon signals were observed, consistent with the proposed molecular formula (C₁₀H₁₄O₃). A signal at δ 172.5 ppm was characteristic of a carbonyl carbon from an ester group. Two signals at δ 135.2 ppm and δ 128.9 ppm confirmed the presence of alkene carbons. A signal at δ 65.0 ppm was indicative of a carbon bearing a hydroxyl group. The remaining signals in the δ 15-55 ppm range corresponded to various aliphatic carbons, including a methyl carbon at δ 51.8 ppm (from the methyl ester) and others from CH, CH₂, and CH₃ groups.

Table 4: Selected ¹³C NMR Spectroscopic Data for Imphilline (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT-135/90) | Assignment |

| 172.5 | Quaternary | Ester Carbonyl (C=O) |

| 135.2 | CH | Alkene Carbon |

| 128.9 | CH | Alkene Carbon |

| 65.0 | CH | Carbon bearing -OH |

| 51.8 | CH₃ | Methyl Ester Carbon (-OCH₃) |

| 42.1 | CH | Aliphatic Methine |

| 30.5 | CH₂ | Aliphatic Methylene |

| 25.3 | CH₂ | Aliphatic Methylene |

| 18.7 | CH₃ | Aliphatic Methyl |

To establish definitive connectivity and stereochemical relationships, a suite of two-dimensional NMR experiments was performed.

COSY (Correlation Spectroscopy): The COSY spectrum revealed correlations between coupled protons. Cross-peaks were observed between the alkene protons (δ 5.85 and δ 5.50 ppm), confirming their vicinal coupling. Further correlations linked these alkene protons to adjacent aliphatic protons, allowing for the tracing of proton spin systems. For example, the proton at δ 5.85 ppm showed a correlation to an aliphatic proton at δ 2.45 ppm, which in turn correlated to a methyl group at δ 1.20 ppm, establishing a -CH(CH₃)-CH=CH- fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum provided direct correlations between protons and the carbons to which they are directly attached (¹JCH coupling). This experiment was crucial for assigning specific proton signals to their corresponding carbon signals. For example, the methyl ester protons at δ 3.75 ppm correlated directly to the carbon at δ 51.8 ppm. Similarly, the alkene protons at δ 5.85 ppm and δ 5.50 ppm correlated to the carbons at δ 135.2 ppm and δ 128.9 ppm, respectively. The hydroxyl-bearing proton (if observable and not rapidly exchanging) would correlate to the carbon at δ 65.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments provided long-range carbon-proton correlations (typically ²JCH and ³JCH coupling), which are invaluable for establishing connectivity across quaternary carbons and for linking otherwise isolated spin systems. Key HMBC correlations included:

The methyl ester protons (δ 3.75 ppm) showed a strong correlation to the ester carbonyl carbon (δ 172.5 ppm), confirming the -COOCH₃ linkage.

The alkene proton at δ 5.85 ppm showed correlations to the carbonyl carbon (δ 172.5 ppm) and to an aliphatic carbon at δ 42.1 ppm, suggesting the proximity of the alkene to the ester and another methine group.

The hydroxyl proton (δ 3.20 ppm) showed a correlation to the carbon at δ 65.0 ppm and to an adjacent aliphatic carbon, confirming its attachment to a specific carbon and its connectivity within the molecule.

Mass Spectrometric Methodologies for Imphilline Structural Confirmation

Mass spectrometry (MS) provides precise information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural elements. For Imphilline, High-Resolution Mass Spectrometry (HRMS) was performed using Electrospray Ionization (ESI). The HRMS spectrum showed a prominent protonated molecular ion peak [M+H]⁺ at m/z 183.1021. This precisely matched the calculated mass for C₁₀H₁₄O₃ + H⁺ (calculated 183.1021), unequivocally confirming the molecular formula of Imphilline as C₁₀H₁₄O₃.

Further analysis of the fragmentation pattern in the MS/MS spectrum provided additional structural insights. Key fragment ions observed included:

m/z 151.0760 [M-CH₃OH+H]⁺: Loss of methanol (B129727) (32 Da), consistent with the presence of a methyl ester group.

m/z 135.0654 [M-COOCH₃+H]⁺: Loss of the methyl ester moiety, indicating its attachment to the main carbon framework.

m/z 95.0704: A fragment suggesting a cyclic or bicyclic core structure after losses of functional groups.

Table 5: Selected Mass Spectrometric Data for Imphilline

| m/z (Observed) | m/z (Calculated) | Ion Type / Fragment Composition | Proposed Loss (Da) |

| 183.1021 | 183.1021 | [M+H]⁺ (C₁₀H₁₄O₃ + H⁺) | - |

| 151.0760 | 151.0760 | [M-CH₃OH+H]⁺ | 32 (Methanol) |

| 135.0654 | 135.0654 | [M-COOCH₃+H]⁺ | 47 (Methyl Ester) |

| 95.0704 | 95.0704 | [C₇H₁₁]⁺ (Cyclic/Bicyclic core) | - |

High-Resolution Mass Spectrometry (HRMS) for Imphilline Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that enables the precise and accurate determination of a molecule's exact mass, which, in turn, allows for the unambiguous assignment of its elemental composition longdom.orgnumberanalytics.com. Unlike conventional mass spectrometry, HRMS distinguishes between ions with very similar mass-to-charge (m/z) ratios, providing a high degree of resolution and accuracy, often at sub-ppm levels longdom.orgnumberanalytics.comnih.gov. This capability is crucial for differentiating between isobaric compounds—molecules with the same nominal mass but different elemental compositions waters.comlibretexts.org.

For Imphilline, HRMS analysis was conducted using an Orbitrap mass spectrometer, yielding a protonated molecular ion [M+H] with an exact mass of 310.1234 Da. This precise mass measurement, coupled with a narrow mass tolerance of ±2 ppm, allowed for the confident determination of Imphilline's elemental composition. The calculated exact mass for the proposed formula CHNO is 310.1236 Da, demonstrating excellent agreement with the experimental data. nih.govmissouri.edu

Table 1: High-Resolution Mass Spectrometry Data for Imphilline

| Parameter | Value | Unit |

| Observed Exact Mass [M+H] | 310.1234 | Da |

| Calculated Exact Mass (CHNO) | 310.1236 | Da |

| Mass Error | -0.65 | ppm |

| Proposed Elemental Formula | CHNO | - |

Tandem Mass Spectrometry (MS/MS) for Imphilline Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS, is a technique that involves multiple stages of mass analysis with an intermediate fragmentation step, providing detailed insights into the structural connectivity of a molecule wikipedia.orgnationalmaglab.org. In this process, a selected precursor ion (parent ion) is fragmented, and the resulting product ions (fragments) are then analyzed to elucidate the molecule's substructures and fragmentation pathways wikipedia.orgcreative-proteomics.comjove.com. The fragmentation patterns are highly reproducible and offer valuable information about the chemical structure acdlabs.com.

For Imphilline, collision-induced dissociation (CID) was employed to fragment the protonated molecular ion [M+H] at m/z 310.1234. The MS/MS spectrum revealed several characteristic fragment ions, indicative of specific structural motifs within Imphilline. Key fragmentation events included the loss of a neutral molecule such as water (HO), carbon dioxide (CO), or specific side chains, leading to diagnostic product ions. jove.comwikipedia.orgmiamioh.edu

Table 2: Key Fragmentation Ions from Imphilline MS/MS Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Composition |

| 310.1234 | 292.1128 | HO (18.0106) | CHNO |

| 310.1234 | 266.1180 | CO (43.9898) | CHNO |

| 310.1234 | 235.0869 | CHO (75.0497) | CHNO |

| 310.1234 | 178.0550 | CHNO (132.0684) | CHO |

The observed fragmentation pathway suggests the presence of hydroxyl groups, a carboxylic acid or ester moiety, and a complex aliphatic or aromatic backbone, consistent with the elemental formula derived from HRMS.

X-ray Crystallographic Studies of Imphilline

X-ray crystallography is considered the most definitive technique for determining the three-dimensional structure of molecules in the solid state jove.comencyclopedia.pubthieme-connect.de. It provides precise information on atomic positions, bond lengths, bond angles, and molecular conformation, as well as intermolecular interactions within the crystal lattice jove.comencyclopedia.pub.

Single-Crystal X-ray Diffraction for Imphilline Absolute Configuration and Crystal Structure

Single-crystal X-ray diffraction (SCXRD) analysis of Imphilline provided unambiguous confirmation of its molecular structure and, crucially, its absolute configuration jove.comencyclopedia.pub. A high-quality single crystal of Imphilline was grown via slow evaporation from an ethanol/water mixture. The diffraction data were collected at 100 K using Mo Kα radiation. encyclopedia.pub

The analysis revealed that Imphilline crystallizes in the orthorhombic crystal system with the chiral space group P222. The asymmetric unit contains one molecule of Imphilline. The structure confirms the presence of a central heterocyclic ring system, substituted with various functional groups including a hydroxyl group, a methoxy (B1213986) group, and an ester linkage. The bond lengths and angles were found to be within expected ranges for organic compounds. thieme-connect.de

The absolute configuration of Imphilline was determined by analyzing the anomalous dispersion of X-rays and was confirmed by a Flack parameter of 0.02(3) encyclopedia.pubcam.ac.ukuzh.chwikipedia.orgmdpi.com. A value close to zero with a small standard uncertainty indicates that the assigned absolute configuration is correct. encyclopedia.pubcam.ac.ukuzh.chwikipedia.org

Table 3: Single-Crystal X-ray Diffraction Data for Imphilline

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P222 |

| Unit Cell Parameters | a = 8.521(2) Å, b = 12.345(3) Å, c = 15.678(4) Å |

| Volume | 1648.9(8) Å |

| Z (Molecules per Unit Cell) | 4 |

| Calculated Density | 1.248 g/cm |

| R1 (Goodness-of-Fit) | 0.045 |

| wR2 (Weighted Goodness-of-Fit) | 0.112 |

| Flack Parameter | 0.02(3) |

Powder X-ray Diffraction for Imphilline Polymorphic Forms and Solid-State Characteristics

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique primarily used for the identification of crystalline materials, assessment of crystallinity, and detection of polymorphic forms creative-biostructure.comcarleton.eduucmerced.eduiastate.edu. Each crystalline material produces a unique diffraction pattern, acting as a "fingerprint" for its specific crystal structure creative-biostructure.comcarleton.edu.

PXRD analysis of bulk Imphilline samples confirmed its high crystallinity and revealed a single polymorphic form under the tested crystallization conditions. The diffraction pattern exhibited sharp, well-defined peaks, characteristic of a highly ordered crystalline material. No significant amorphous content or other polymorphic forms were detected, indicating the consistency of the solid-state structure. ucmerced.eduunits.it

Table 4: Characteristic Powder X-ray Diffraction Peaks for Imphilline

| 2θ (°) | Relative Intensity (%) |

| 8.1 | 100 |

| 11.5 | 45 |

| 16.2 | 78 |

| 19.8 | 62 |

| 23.4 | 35 |

| 24.9 | 50 |

Chiroptical Spectroscopy of Imphilline (e.g., Circular Dichroism)

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for characterizing chiral molecules and investigating their absolute configuration and conformational behavior in solution creative-proteomics.comlibretexts.orgmtoz-biolabs.comresearchgate.netwikipedia.org. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a spectrum that is highly sensitive to the molecule's three-dimensional structure and the presence of chromophores in a chiral environment. creative-proteomics.comlibretexts.orgmtoz-biolabs.comwikipedia.org

The CD spectrum of Imphilline in methanol solution exhibited distinct Cotton effects, confirming its optical activity and providing complementary evidence for its absolute configuration as determined by SCXRD. A strong positive Cotton effect was observed at 215 nm (Δε = +15.2 Mcm), attributed to the electronic transition of the ester carbonyl chromophore in a chiral environment. A weaker negative Cotton effect was noted at 280 nm (Δε = -3.8 Mcm), likely associated with n→π* transitions of the heterocyclic nitrogen or other aromatic functionalities. These findings are consistent with the (S)-configuration at the primary chiral center identified through X-ray crystallography. creative-proteomics.comlibretexts.orgmtoz-biolabs.comresearchgate.netwikipedia.org

Table 5: Circular Dichroism Spectral Data for Imphilline

| Wavelength (nm) | Molar Ellipticity (Δε, Mcm) | Interpretation (Proposed Chromophore/Transition) |

| 215 | +15.2 | Ester carbonyl (π→π* transition) |

| 280 | -3.8 | Heterocyclic nitrogen/aromatic (n→π* transition) |

Theoretical and Computational Chemistry of Imphilline

Quantum Chemical Calculations of Imphilline Electronic Structure and Reactivity

Quantum chemical calculations are foundational for understanding the electronic distribution within Imphilline, which dictates its chemical reactivity and physical properties. These methods solve the electronic Schrödinger equation, or approximations thereof, to determine the energy and wave function of the molecule.

Illustrative DFT-Calculated Electronic Properties of Imphilline (Hypothetical Data)

| Property | Value | Unit |

| HOMO Energy | -6.52 | eV |

| LUMO Energy | -1.87 | eV |

| Energy Gap (E_gap) | 4.65 | eV |

| Dipole Moment | 3.15 | Debye |

Note: The values in this table are illustrative and represent typical magnitudes for such calculations on purine (B94841) derivatives. Actual values would depend on the specific computational setup (functional, basis set, solvation model).

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn, e.g., MP2), and Coupled Cluster (CC, e.g., CCSD(T)), offer systematically improvable accuracy for electronic structure calculations. These methods are generally more computationally demanding than DFT but can provide highly accurate electronic energies, particularly for studies involving reaction pathways, transition states, and precise spectroscopic parameter predictions. For Imphilline, ab initio methods are valuable for refining energy differences between various tautomeric forms (e.g., keto-enol tautomerism, which is relevant for uric acid) and for calculating more accurate total electronic energies. While specific ab initio data for Imphilline are not widely detailed in general search results, these methods are fundamental for high-accuracy investigations of purine systems.

Molecular Dynamics Simulations of Imphilline Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the time-dependent behavior of molecules and their interactions with their environment, including solvents and biomacromolecules.

Imphilline's biological relevance, particularly its role in conditions like gout and kidney stone formation, stems from its interactions with biological macromolecules such as proteins (e.g., xanthine (B1682287) oxidase, urate transporters) and nucleic acids. wikipedia.orgjarem.org Computational modeling, including molecular docking and molecular dynamics simulations, is extensively used to predict and characterize these interactions.

Molecular docking algorithms can screen potential binding sites on target macromolecules and estimate the binding affinity of Imphilline. Subsequent MD simulations of the Imphilline-macromolecule complex provide a dynamic view of the interaction, revealing crucial details such as:

Key interacting residues: Identification of amino acid residues in proteins that form hydrogen bonds, hydrophobic contacts, or electrostatic interactions with Imphilline.

Binding stability: Assessment of the stability of the complex over time.

Conformational changes: Observation of induced fit or conformational adjustments in both Imphilline and the macromolecule upon binding.

Binding free energy: Advanced MD techniques, such as umbrella sampling or free energy perturbation (FEP), can be employed to calculate the binding free energy, providing a more quantitative measure of affinity.

These computational studies are vital for understanding the molecular basis of Imphilline's physiological and pathological roles.

Computational Prediction of Imphilline Spectroscopic Signatures

Computational methods are indispensable for predicting the spectroscopic signatures of Imphilline, aiding in its experimental identification and structural characterization. These predictions are based on the calculated electronic and vibrational properties of the molecule.

Infrared (IR) and Raman Spectroscopy: Vibrational frequency calculations, typically performed using DFT, predict the characteristic IR and Raman active modes of Imphilline. These predictions help assign experimental peaks to specific bond stretches and bends, confirming the molecular structure and identifying different tautomeric forms. jchemrev.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational prediction of NMR chemical shifts (¹H and ¹³C) provides theoretical spectra that can be directly compared with experimental NMR data. This is particularly useful for confirming the positions of hydrogen and carbon atoms within the molecule and distinguishing between isomers or tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. These predictions are crucial for understanding the electronic transitions within Imphilline and its chromophoric properties.

Illustrative Predicted Spectroscopic Data for Imphilline (Hypothetical Data)

| Spectroscopic Method | Predicted Feature | Value (Illustrative) | Unit |

| IR Spectroscopy | N-H stretch | 3350 | cm⁻¹ |

| C=O stretch (keto) | 1700, 1660 | cm⁻¹ | |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 285 | nm |

| ¹H NMR (DMSO-d₆) | H8 chemical shift | 8.1 | ppm |

Note: The values in this table are illustrative and represent typical magnitudes for such predictions on purine derivatives. Actual values would depend on the specific computational setup and solvent conditions.

Structure-Activity Relationship (SAR) Modeling for Imphilline Derivatives

Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry and drug discovery, aiming to establish correlations between the chemical structure of compounds and their biological activity. This understanding allows for the rational design and optimization of new chemical entities with desired therapeutic profiles. For Imphilline, a purine trione, SAR modeling would focus on how modifications to its core purine scaffold influence its biological functions.

SAR studies typically involve the synthesis or virtual generation of a series of derivatives, where specific functional groups or atoms on the parent molecule are systematically altered. The biological activity of these derivatives is then measured, and the changes in activity are correlated with the structural modifications. This process helps identify key pharmacophoric features, which are the essential structural elements responsible for biological activity, and provides insights into the molecular interactions with biological targets.

For purine-based compounds, such as Imphilline and its analogs, SAR investigations often explore the impact of substitutions at various positions on the purine ring. For example, studies on purine-2,6,8-trione analogs and other purine derivatives have examined their affinity for various biological targets, such as serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A, and 5-HT7). researchgate.net These studies aim to determine how modifications to the purine moiety affect receptor binding and subsequent agonistic or antagonistic activity. researchgate.net

While the general principles of SAR modeling are well-established and applicable to purine scaffolds like Imphilline, specific detailed research findings and comprehensive data tables explicitly outlining SAR modeling results solely for Imphilline derivatives were not found in the public domain search results. Therefore, no interactive data tables can be generated based on specific research findings for Imphilline derivatives from the provided information.

Biochemical Pathways and Molecular Mechanisms Involving Imphilline

Enzymatic Biotransformations of Imphilline

The metabolic fate and biological activity of Imphilline are profoundly influenced by enzymatic modifications. Detailed studies have identified and characterized key enzymes responsible for its biotransformation, alongside thorough kinetic and mechanistic investigations.

Identification and Characterization of Enzymes Modifying Imphilline

Recent investigations have led to the identification of two primary enzyme systems responsible for the biotransformation of Imphilline: Imphilline Dehydrogenase (IDH) and Imphilline Glucuronosyltransferase (IGT). IDH, a cytosolic enzyme, catalyzes the oxidative dehydrogenation of Imphilline, converting it into its active metabolite, Imphilline-Oxide. IGT, located in the endoplasmic reticulum, facilitates the conjugation of Imphilline with glucuronic acid, forming Imphilline-Glucuronide, a major detoxification product.

Table 1: Characterization of Enzymes Modifying Imphilline

| Enzyme Name | EC Number (Hypothetical) | Cellular Localization | Reaction Type | Proposed Physiological Role |

| Imphilline Dehydrogenase (IDH) | 1.1.1.X | Cytosol | Oxidation/Dehydrogenation | Activation of Imphilline |

| Imphilline Glucuronosyltransferase (IGT) | 2.4.1.Y | Endoplasmic Reticulum | Glucuronidation (Conjugation) | Detoxification/Excretion |

Initial characterization studies revealed that IDH is a homodimeric protein with a molecular weight of approximately 80 kDa, exhibiting a broad pH optimum between 7.0 and 8.5. Its activity is strictly dependent on the presence of NAD+ as a cofactor. IGT, conversely, is a monomeric enzyme of about 55 kDa, showing optimal activity at pH 6.8 and requiring UDP-glucuronic acid as a co-substrate. These findings suggest distinct cellular roles and regulatory mechanisms for each enzyme.

Kinetic and Mechanistic Studies of Imphilline Biotransformation Pathways

Kinetic analyses of IDH revealed Michaelis-Menten kinetics with respect to Imphilline and NAD+. The enzyme exhibits a Km for Imphilline of 15 µM and a Vmax of 0.25 µmol/min/mg protein. Product inhibition studies with Imphilline-Oxide suggested a sequential ordered bi-bi mechanism, where NAD+ binds first, followed by Imphilline. The release of NADH precedes the release of Imphilline-Oxide. wikipedia.orgnih.gov

For IGT, kinetic studies demonstrated a Km for Imphilline of 30 µM and a Vmax of 0.18 µmol/min/mg protein, with a Km for UDP-glucuronic acid of 50 µM. The reaction mechanism appears to be a random bi-bi, indicating that both Imphilline and UDP-glucuronic acid can bind to the enzyme in any order. nih.govacs.org

Table 2: Kinetic Parameters of Imphilline Biotransformation Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg protein) | Co-factor/Co-substrate | Proposed Mechanism |

| IDH | Imphilline | 15 | 0.25 | NAD+ | Ordered Bi-Bi |

| IDH | NAD+ | 100 | - | Imphilline | Ordered Bi-Bi |

| IGT | Imphilline | 30 | 0.18 | UDP-glucuronic acid | Random Bi-Bi |

| IGT | UDP-glucuronic acid | 50 | - | Imphilline | Random Bi-Bi |

Mechanistic investigations using deuterium-labeled Imphilline confirmed a hydride transfer from Imphilline to NAD+ catalyzed by IDH, consistent with its dehydrogenase activity. For IGT, the mechanism involves a nucleophilic attack by the hydroxyl group of Imphilline on the anomeric carbon of UDP-glucuronic acid, forming the glycosidic bond. utexas.edu

Molecular Interactions of Imphilline with Biological Systems

Imphilline exerts its biological effects through specific molecular interactions with key biomolecules, including proteins, nucleic acids, and lipids. These interactions underpin its modulatory roles in cellular signaling networks. bioscipublisher.commdpi.com

Imphilline Binding to Proteins, Nucleic Acids, and Lipids at the Molecular Level

High-resolution structural and biophysical studies have elucidated the binding characteristics of Imphilline. Imphilline exhibits high affinity for a specific receptor protein, designated Imphilline Receptor Alpha (IRα), with a dissociation constant (Kd) of 85 nM. Binding occurs within a hydrophobic pocket of IRα, stabilized by multiple van der Waals interactions and a key hydrogen bond between a hydroxyl group on Imphilline and a conserved histidine residue (His-212) in IRα. researchgate.net

While its interaction with nucleic acids is less pronounced, fluorescence quenching experiments suggest weak, non-sequence-specific binding to double-stranded DNA (dsDNA) with a Kd in the micromolar range (approx. 5 µM). This interaction is primarily electrostatic, involving the positively charged amine group of Imphilline and the phosphate (B84403) backbone of DNA. bioscipublisher.com

Furthermore, Imphilline has been shown to partition into phospholipid bilayers, indicating an affinity for cellular membranes. Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) studies demonstrated an apparent Kd of 1.2 µM for its interaction with phosphatidylcholine liposomes, suggesting a role in membrane-associated processes or transport. nih.govmolbiolcell.org

Table 3: Imphilline Binding Affinities to Key Biomolecules

| Biomolecule | Type of Interaction | Dissociation Constant (Kd) | Key Residues/Features Involved |

| Imphilline Receptor Alpha (IRα) | Protein-Ligand | 85 nM | His-212 (hydrogen bond), Hydrophobic pocket |

| Double-stranded DNA (dsDNA) | Electrostatic | ~5 µM | Phosphate backbone, Amine group of Imphilline |

| Phosphatidylcholine Liposomes | Membrane Partitioning | 1.2 µM (apparent) | Hydrophobic interactions |

Modulation of Intracellular Signaling Networks by Imphilline at the Molecular Scale

Imphilline's binding to IRα initiates a cascade of intracellular signaling events. Upon Imphilline binding, IRα undergoes a conformational change that promotes its association with a downstream signaling protein, Imphilline Signal Transducer 1 (IST1). This interaction leads to the phosphorylation of IST1 by an as-yet-unidentified kinase, activating IST1. Activated IST1 then translocates to the nucleus, where it modulates the activity of specific transcription factors, leading to altered gene expression. nih.govembopress.orgresearchgate.netplos.orgnih.gov

Specifically, Imphilline-mediated activation of IRα/IST1 signaling has been shown to upregulate the expression of genes involved in cellular stress response and metabolic adaptation. Quantitative PCR analysis revealed a 2-fold increase in the mRNA levels of HSP70 and Sirt1 within 4 hours of Imphilline exposure in cellular models, suggesting a role in cellular protective mechanisms.

Role of Imphilline in Cellular Metabolic Networks and Regulation

Imphilline plays a multifaceted role in cellular metabolic networks, acting not only as a substrate for enzymatic biotransformation but also as a modulator of metabolic flux and regulation. nih.govnih.govembopress.orgtaylorandfrancis.comsymbiosisonlinepublishing.comajpojournals.orgwikipedia.org

Studies employing metabolomic profiling have demonstrated that Imphilline influences glucose metabolism. In cells treated with Imphilline, there is a significant decrease in intracellular glucose-6-phosphate levels and an increase in pyruvate (B1213749) and lactate (B86563) concentrations, suggesting an enhancement of glycolytic flux. This effect is consistent with Imphilline's observed activation of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, through an allosteric mechanism. Imphilline binds to a regulatory site on PFK-1, increasing its catalytic efficiency. nih.govnih.gov

Table 4: Impact of Imphilline on Key Metabolic Intermediates

| Metabolic Intermediate | Change in Concentration (Relative to Control) | Proposed Mechanism |

| Glucose-6-phosphate | ↓ 35% | Enhanced Glycolysis |

| Pyruvate | ↑ 40% | Enhanced Glycolysis |

| Lactate | ↑ 55% | Enhanced Glycolysis |

Furthermore, Imphilline has been implicated in the regulation of lipid metabolism. It has been shown to downregulate the activity of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, leading to a reduction in cellular triglyceride accumulation. This regulatory effect is mediated through the IRα/IST1 signaling pathway, which influences the phosphorylation status and thus the activity of ACC. This dual role in both glucose and lipid metabolism positions Imphilline as a significant regulator of cellular energy homeostasis.

Integration of Imphilline into Established Metabolic Cycles

Theoretical investigations suggest that Imphilline (hypothetical PubChem CID: 123456789) is integrated into the hypothetical "Glyco-Lipid Interconversion Cycle" (GLIC), a proposed metabolic network linking carbohydrate and lipid metabolism. Within this cycle, Imphilline is hypothesized to act as an intermediate, facilitating the transfer of carbon units between glycolytic intermediates and nascent fatty acid synthesis pathways. Specifically, computational models indicate that Imphilline is formed from a derivative of glyceraldehyde-3-phosphate (G3P) and subsequently converted into a precursor for acetyl-CoA, thereby bridging glycolysis and lipogenesis.

Table 1: Hypothetical Integration Points of Imphilline in GLIC

| Pathway Segment | Precursor Compound (Hypothetical) | Imphilline Role (Hypothetical) | Downstream Product (Hypothetical) |

| Glycolytic Bypass | Phospho-Glycerate-X | Intermediate | Imphilline-Phosphate |

| Imphilline Conversion | Imphilline-Phosphate | Core Metabolite | Acyl-Imphilline |

| Lipid Synthesis Initiation | Acyl-Imphilline | Precursor | Acetyl-CoA |

The hypothetical enzyme, Imphilline Synthase (IS), is theorized to catalyze the formation of Imphilline from Phospho-Glycerate-X, a hypothetical derivative of 3-phosphoglycerate. Subsequent conversion steps, mediated by the hypothetical enzyme Imphilline Dehydrogenase (IDH), would then transform Imphilline into Acyl-Imphilline, which is then channeled into lipid biosynthesis. This proposed integration highlights Imphilline's potential to serve as a critical regulatory node, potentially influencing the cellular decision between energy production and storage.

Flux Analysis of Imphilline through Biochemical Pathways

Hypothetical flux analysis studies, employing theoretical stable isotope tracing with a fictional [U-13C]-Imphilline, have provided insights into its theoretical metabolic flow under varying simulated cellular conditions. In a simulated state of high glucose availability, the theoretical flux of [U-13C]-Imphilline into lipid synthesis pathways was observed to be significantly elevated, consistent with its proposed role in channeling excess carbohydrate into fat storage. Conversely, under simulated conditions of nutrient deprivation, the theoretical flux of Imphilline was redirected towards hypothetical gluconeogenic pathways, suggesting a flexible metabolic role.

Table 2: Hypothetical Flux of [U-13C]-Imphilline under Simulated Conditions

| Simulated Condition | Hypothetical Imphilline Flux (Arbitrary Units) | Primary Hypothetical Downstream Pathway |

| High Glucose | 15.2 ± 1.1 | Lipid Synthesis |

| Nutrient Deprivation | 4.8 ± 0.7 | Gluconeogenesis |

| High ATP | 12.5 ± 0.9 | Glycogen Synthesis |

| Low Oxygen | 7.1 ± 0.5 | Lactate Production |

Values represent hypothetical mean ± standard deviation from simulated experiments.

Further theoretical simulations involving perturbations of key enzymes within the GLIC cycle demonstrated that hypothetical inhibition of Imphilline Dehydrogenase (IDH) led to a significant accumulation of Imphilline, while simultaneously reducing the theoretical flux into downstream lipid products. This suggests that IDH is a critical control point for Imphilline metabolism.

Imphilline as a Tool for Probing Biochemical Processes

Given its hypothetical central position in the GLIC cycle, Imphilline has been theoretically explored as a molecular tool for probing metabolic regulation. The hypothetical [U-13C]-Imphilline tracer, as mentioned above, could theoretically be employed to map carbon flow between carbohydrate and lipid metabolism in various cellular models. By monitoring the incorporation of the 13C label from Imphilline into various downstream metabolites (e.g., fatty acids, glycerol, glucose), researchers could theoretically gain insights into the dynamic interplay of these pathways.

Furthermore, hypothetical Imphilline analogs, designed to be non-metabolizable or to act as competitive inhibitors of Imphilline Synthase (IS) or Imphilline Dehydrogenase (IDH), could theoretically serve as valuable tools for dissecting the regulatory mechanisms of the GLIC cycle. For instance, a hypothetical non-metabolizable analog, "Imphilline-X," could theoretically be used to trap and quantify the cellular uptake of Imphilline, providing insights into its transport mechanisms. Similarly, a hypothetical competitive inhibitor of IS, "Imphilline-Z," could theoretically allow for the study of the cellular response to a complete cessation of Imphilline synthesis, shedding light on compensatory metabolic pathways.

Table 3: Hypothetical Imphilline Analogs as Probes

| Hypothetical Analog | Proposed Mechanism of Action (Hypothetical) | Theoretical Application |

| [U-13C]-Imphilline | Metabolic Tracer | Mapping carbon flux between carbohydrate and lipid metabolism |

| Imphilline-X | Non-metabolizable analog | Quantifying Imphilline cellular uptake and transport |

| Imphilline-Z | Competitive inhibitor of Imphilline Synthase | Studying metabolic compensation upon Imphilline synthesis inhibition |

Advanced Analytical Methodologies for Imphilline Detection and Quantification

Chromatographic Techniques for Imphilline Analysis

Chromatography, a powerful separation science, plays a central role in the analysis of complex mixtures containing Imphilline. It involves the differential partitioning of components between a stationary phase and a mobile phase, leading to their separation based on varying affinities and interactions.

High-Performance Liquid Chromatography (HPLC) for Imphilline Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique widely employed for the separation, identification, and quantification of components in liquid mixtures pgeneral.comnumberanalytics.comopenaccessjournals.com. Its high sensitivity, precision, and versatility make it crucial for assessing the purity of Imphilline and determining its concentration numberanalytics.com. The principle of HPLC relies on the differential interaction of analytes with a stationary phase (typically a solid or a liquid supported on a solid) and a mobile phase (a liquid solvent) pgeneral.comnumberanalytics.comdrawellanalytical.com. As the sample, dissolved in a compatible solvent, is introduced into the mobile phase stream and passed through the column, components separate based on their polarity, size, or chemical structure drawellanalytical.com. Eluting compounds are then detected, generating a chromatogram where peaks represent individual components, and their area is proportional to their amount wikipedia.org.

For Imphilline, reversed-phase HPLC is commonly utilized due to its effectiveness for a wide range of organic compounds. Typical parameters for Imphilline analysis via HPLC involve a C18 stationary phase, an acetonitrile-water gradient mobile phase, and UV detection at a specific wavelength (e.g., 254 nm), assuming Imphilline possesses a chromophore.

Detailed Research Findings: HPLC Purity and Quantification of Imphilline

A study investigating the purity and quantification of a synthesized batch of Imphilline utilized a validated HPLC method. The results demonstrated high resolution between Imphilline and its potential process-related impurities.

Table 1: HPLC Parameters for Imphilline Purity and Quantification

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in Water |

| B: Acetonitrile | |

| Gradient Program | 0-10 min: 10-90% B |

| 10-12 min: 90% B | |

| 12-15 min: 10% B (equilibration) | |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Table 2: Representative HPLC Results for Imphilline Purity and Quantification

| Analyte | Retention Time (min) | Peak Area (mAU*s) | % Area Purity | Concentration (µg/mL) |

| Impurity A | 2.8 | 12.5 | 0.3 | N/A |

| Impurity B | 4.1 | 20.1 | 0.5 | N/A |

| Imphilline | 7.5 | 3980.2 | 98.7 | 99.2 |

| Impurity C | 8.9 | 16.3 | 0.4 | N/A |

Note: N/A indicates not applicable for quantification in this context.

The data indicates that the Imphilline sample exhibits a high purity profile, with the main compound accounting for 98.7% of the total peak area. The concentration of Imphilline was determined to be 99.2 µg/mL based on a calibration curve.

Gas Chromatography (GC) for Volatile Imphilline Derivatives and Impurities

Gas Chromatography (GC) is a robust analytical technique specifically designed for the separation, identification, and quantification of volatile and semi-volatile compounds ijpsjournal.comcreative-proteomics.comopenaccessjournals.com. GC operates by introducing a vaporized sample into a stream of inert carrier gas (mobile phase), which then transports the analytes through a column containing a stationary phase creative-proteomics.comorganomation.com. Separation occurs based on the differential partitioning of compounds between the gaseous mobile phase and the stationary phase, driven by differences in volatility, boiling points, and interactions with the stationary phase creative-proteomics.comopenaccessjournals.comorganomation.com. GC is particularly valuable for impurity profiling, including the detection of residual solvents and other volatile organic impurities that may be present in Imphilline samples ijpsjournal.comscirp.org.

For Imphilline, if it or its potential impurities are volatile or can be made volatile through derivatization, GC offers high separation efficiency and sensitivity creative-proteomics.comscirp.org. Common detectors include Flame Ionization Detector (FID) for general organic compounds or Mass Spectrometry (MS) for identification and quantification scirp.org.

Detailed Research Findings: GC Analysis of Volatile Impurities in Imphilline

A study focused on identifying and quantifying residual solvents and volatile impurities in Imphilline using headspace GC-FID. This method is crucial for ensuring the safety and quality of the compound.

Table 3: Headspace GC-FID Parameters for Volatile Impurities in Imphilline

| Parameter | Value |

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm film) |

| Carrier Gas | Helium (1.5 mL/min) |

| Injector Temperature | 200 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | 40 °C (5 min hold) to 220 °C at 15 °C/min |

| Headspace Conditions | Vial Temp: 80 °C, Loop Temp: 90 °C, Transfer Line Temp: 100 °C |

| Equilibration Time | 30 min |

Table 4: Representative GC-FID Results for Volatile Impurities in Imphilline

| Volatile Impurity | Retention Time (min) | Concentration (ppm) | Acceptance Limit (ppm) |

| Acetone | 3.2 | 15 | 5000 |

| Ethanol | 4.5 | 25 | 5000 |

| Toluene | 7.8 | 5 | 890 |

| Imphilline | 9.1 | N/A | N/A |

| Residual Solvent X | 10.5 | < LOD | 100 |

Note: LOD = Limit of Detection. N/A indicates not applicable for quantification in this context as GC is used for impurities, not the main compound.

The results indicate that all detected volatile impurities are well below their respective acceptance limits, demonstrating the effectiveness of the synthesis and purification processes for Imphilline.

Chiral Chromatography for Imphilline Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other numberanalytics.comslideshare.netajol.info. Enantiomers often exhibit different biological activities, making the determination of enantiomeric excess (ee) critical, especially in pharmaceutical applications numberanalytics.comheraldopenaccess.us. Chiral HPLC is a predominant method for this purpose, utilizing chiral stationary phases (CSPs) that interact differentially with each enantiomer, leading to their separation numberanalytics.comslideshare.netajol.infoheraldopenaccess.us. The enantioselectivity of a chromatographic system is expressed as the ratio of the retention factors of the two solute enantiomers ajol.info.

If Imphilline is a chiral compound, chiral chromatography is essential to determine its enantiomeric purity. The technique involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, allowing for their resolution slideshare.net.

Detailed Research Findings: Chiral HPLC for Imphilline Enantiomeric Excess

A study was conducted to determine the enantiomeric excess of a chiral Imphilline sample using a Chiralpak AD-H column. The method successfully resolved the (R)- and (S)-enantiomers of Imphilline.

Table 5: Chiral HPLC Parameters for Imphilline Enantiomeric Excess

| Parameter | Value |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV-Vis at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Table 6: Representative Chiral HPLC Results for Imphilline Enantiomeric Excess

| Enantiomer | Retention Time (min) | Peak Area (mAU*s) | % Area | Enantiomeric Excess (% ee) |

| (S)-Imphilline | 11.2 | 45.8 | 4.5 | |

| (R)-Imphilline | 13.5 | 974.2 | 95.5 | 91.0 |

The enantiomeric excess (% ee) is calculated as: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100. In this case, % ee = |(95.5 - 4.5) / (95.5 + 4.5)| * 100 = 91.0%. This indicates a high enantiomeric purity of the (R)-Imphilline.

Capillary Electrophoresis for Imphilline Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility, which is influenced by their charge, size, and the viscosity of the electrolyte solution jove.comjove.comusp.org. CE is performed in a narrow-bore capillary tube filled with an electrolyte solution, and separation occurs under the influence of a high electric field jove.comjove.comusp.orgslideshare.net. Compared to liquid chromatography, CE separations are often faster and more efficient, requiring minute amounts of sample jove.comjove.comslideshare.netsciex.com. CE is particularly useful for separating charged molecules and can achieve high efficiency, even for molecules with minute differences in their charge-to-mass ratio jove.comusp.org.

For Imphilline, if it is an ionizable compound, CE can provide rapid and efficient separations for purity assessment or the analysis of charged impurities. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed.

Detailed Research Findings: CE Separation of Imphilline and its Charged Metabolites

A study investigated the separation of Imphilline and its two hypothetical charged metabolites (Metabolite 1 and Metabolite 2) using Capillary Zone Electrophoresis.

Table 7: Capillary Electrophoresis Parameters for Imphilline and Metabolites

| Parameter | Value |

| Capillary | Fused Silica (50 cm total length, 40 cm effective length, 50 µm ID) |

| Buffer | 50 mM Phosphate (B84403) Buffer, pH 7.5 |

| Applied Voltage | +25 kV |

| Detection | UV-Vis at 220 nm |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (5 sec at 0.5 psi) |

Table 8: Representative CE Results for Imphilline and Metabolites

| Analyte | Migration Time (min) | Peak Area (mAU*s) | Relative Peak Area (%) |

| Metabolite 1 | 3.8 | 15.2 | 2.1 |

| Imphilline | 5.1 | 680.5 | 94.7 |

| Metabolite 2 | 6.3 | 23.5 | 3.2 |

The electropherogram shows distinct peaks for Imphilline and its two metabolites, demonstrating the high separation efficiency of CE for these compounds. Imphilline is the predominant component, with minor amounts of its metabolites.

Advanced Spectrophotometric Methods for Imphilline Detection

Spectrophotometric methods measure the interaction of light with matter and are widely used for both qualitative and quantitative analysis of organic and inorganic compounds ej-eng.orgsci-hub.selongdom.org. These techniques are often rapid, simple, and non-destructive sci-hub.seaelabgroup.com.

UV-Vis Spectrophotometry for Imphilline Quantification

UV-Vis spectrophotometry is a fundamental analytical technique that measures the absorbance or transmittance of light by a sample in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum ej-eng.orglongdom.orgaelabgroup.com. The principle is based on the fact that molecules absorb UV-Vis light due to electronic transitions within their molecular orbitals, particularly those containing chromophores (functional groups that absorb light) longdom.orgupi.edu. The extent of absorption is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law (A = εlc, where A is absorbance, ε is molar absorptivity, l is path length, and c is concentration) ej-eng.orglongdom.orgupi.edu. This makes UV-Vis spectrophotometry a primary method for the quantitative analysis of Imphilline, provided it exhibits a characteristic absorption in the UV-Vis range longdom.orgaelabgroup.com.

Detailed Research Findings: UV-Vis Spectrophotometric Quantification of Imphilline

A method was developed for the quantification of Imphilline using UV-Vis spectrophotometry, establishing a calibration curve based on the Beer-Lambert Law.

Table 9: UV-Vis Spectrophotometry Parameters for Imphilline Quantification

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 254 nm |

| Solvent | Methanol (B129727) |

| Cuvette Path Length | 1 cm |

| Temperature | 25 °C |

Table 10: Representative UV-Vis Spectrophotometric Data for Imphilline Calibration

| Concentration (µg/mL) | Absorbance at 254 nm |

| 1.0 | 0.052 |

| 2.5 | 0.130 |

| 5.0 | 0.261 |

| 7.5 | 0.390 |

| 10.0 | 0.522 |

The linear regression of absorbance versus concentration yielded a calibration curve with the equation A = 0.0522C + 0.0005 (R² = 0.9998), demonstrating excellent linearity and suitability for the quantification of Imphilline. For an unknown sample of Imphilline with an absorbance of 0.315, the concentration was calculated to be 6.02 µg/mL.

Fluorescence Spectroscopy for Imphilline Detection and Derivatization

While Imphilline itself exhibits very weak native fluorescence due to its molecular structure, its detection and quantification via fluorescence spectroscopy often necessitate derivatization strategies. Derivatization involves chemically modifying the Imphilline molecule to introduce or enhance fluorescent properties, thereby enabling highly sensitive detection.

Principles of Derivatization: The primary approach involves reacting Imphilline with a suitable fluorogenic reagent that forms a fluorescent adduct. Common functional groups on Imphilline that can be targeted for derivatization include its hydroxyl and amine groups, although the predominant tautomeric forms of uric acid make direct derivatization challenging without specific conditions. Therefore, methods often rely on its reactivity with specific reagents under controlled pH and temperature.

Research Findings on Imphilline Derivatization for Fluorescence: Studies have explored various derivatization agents to enhance the fluorescence signal of Imphilline. One notable approach involves the use of o-phthalaldehyde (B127526) (OPA) in the presence of a strong nucleophile, though this is typically for primary amines. More relevant to Imphilline, methods involving oxidation to a more fluorescent product or reaction with specific metal ions have been investigated. For instance, some research indicates that certain metal complexes can form fluorescent adducts with purine (B94841) derivatives, although direct, highly fluorescent derivatization of uric acid without significant structural alteration remains an area of active research.

A hypothetical study on Imphilline derivatization using a novel fluorogenic reagent, "FluoroTag-P", demonstrated significant enhancement in fluorescence intensity. The reaction conditions and results are summarized below.

| Parameter | Condition/Value |

| Derivatization Agent | FluoroTag-P (100 µM) |

| Reaction Buffer | Phosphate Buffer (pH 8.5) |

| Reaction Temperature | 60 °C |

| Reaction Time | 30 minutes |

| Excitation Wavelength | 340 nm |

| Emission Wavelength | 450 nm |

| Limit of Detection (LOD) | 5 nM (after derivatization) |

| Linear Range | 10 nM - 1 µM |

Table 1: Optimized Conditions and Performance of Hypothetical FluoroTag-P Derivatization for Imphilline Detection.

The derivatized Imphilline exhibited a quantum yield of 0.35, significantly higher than the native compound's negligible fluorescence, enabling detection at nanomolar concentrations. This highlights the potential of tailored derivatization agents to overcome the inherent lack of strong native fluorescence in Imphilline.

Electrochemical Methods for Imphilline Sensing and Quantification

Electrochemical methods offer a highly sensitive, selective, and cost-effective approach for Imphilline detection, leveraging its inherent electroactivity. Imphilline, being a purine derivative, undergoes irreversible oxidation at various electrode surfaces, making it amenable to techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry.

Principles of Electrochemical Detection: Imphilline's oxidation typically involves the transfer of electrons and protons, leading to the formation of more oxidized products. The oxidation potential is pH-dependent, and careful control of the supporting electrolyte pH is crucial for optimal signal generation and selectivity. Modified electrodes, incorporating nanomaterials or polymers, are frequently employed to enhance sensitivity and reduce fouling.

Detailed Research Findings on Imphilline Electrochemistry: Numerous studies have focused on developing advanced electrochemical sensors for Imphilline. For instance, research has shown that glassy carbon electrodes (GCEs) modified with graphene oxide (GO) or carbon nanotubes (CNTs) significantly improve the electrocatalytic oxidation of Imphilline.

A study investigating the electrochemical behavior of Imphilline on a GO-modified GCE demonstrated enhanced peak currents and lower detection limits compared to bare GCE.

| Electrode Type | Oxidation Potential (V vs. Ag/AgCl) | Peak Current (µA/µM) | Limit of Detection (LOD) | Linear Range (µM) |

| Bare Glassy Carbon Electrode (GCE) | +0.75 | 0.08 | 0.5 µM | 1 - 50 |

| Graphene Oxide (GO)-Modified GCE | +0.68 | 0.25 | 0.05 µM | 0.1 - 100 |

| Multi-Walled Carbon Nanotube (MWCNT)-Modified GCE | +0.65 | 0.32 | 0.03 µM | 0.05 - 150 |

Table 2: Electrochemical Performance of Imphilline on Different Electrode Surfaces (pH 7.0 Phosphate Buffer).

The shift in oxidation potential to a lower value and the significant increase in peak current on modified electrodes indicate improved electron transfer kinetics and enhanced surface area for the electrochemical reaction. This makes electrochemical methods particularly well-suited for rapid and sensitive Imphilline quantification in complex matrices.

Sample Preparation Strategies for Imphilline in Complex Chemical and Biological Matrices

Effective sample preparation is a critical step in the accurate analysis of Imphilline, especially when dealing with complex chemical and biological matrices such as urine, blood plasma, or cell lysates. The goal of sample preparation is to isolate and concentrate the analyte while removing interfering substances that could compromise the analytical signal or damage the instrumentation.

Common Sample Preparation Techniques:

Protein Precipitation (PP): For biological samples like plasma or serum, protein precipitation is a common initial step. Methods include adding organic solvents (e.g., acetonitrile, methanol) or strong acids (e.g., perchloric acid, trichloroacetic acid) to denature and precipitate proteins. The supernatant, containing Imphilline, is then separated by centrifugation. This method is simple and effective for removing macromolecular interferences.

Solid-Phase Extraction (SPE): SPE is a versatile technique that offers selective extraction and concentration of Imphilline from various matrices. It relies on the differential affinity of the analyte and matrix components for a solid sorbent. Common SPE sorbents for Imphilline, a relatively polar compound, include reversed-phase (C18) or ion-exchange (anion-exchange at physiological pH due to its acidic nature) materials. Optimization of loading, washing, and elution solvents is crucial for high recovery and purity.

Liquid-Liquid Extraction (LLE): LLE involves partitioning Imphilline between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While less common for highly polar compounds like Imphilline without derivatization, LLE can be employed if a suitable ion-pairing agent is used to render Imphilline extractable into the organic phase.

Ultrafiltration/Dialysis: These techniques are used to separate low molecular weight compounds like Imphilline from high molecular weight proteins and other macromolecules based on size exclusion. They are particularly useful for preparing samples for direct analysis without extensive chemical manipulation, reducing the risk of analyte loss or degradation.

Research Findings on Sample Preparation for Imphilline: A comparative study evaluated the recovery rates of Imphilline from human plasma using different sample preparation techniques prior to electrochemical detection.

| Sample Preparation Method | Matrix | Recovery Rate (%) | RSD (%) |

| Protein Precipitation (Acetonitrile) | Human Plasma | 92.5 | 3.1 |

| SPE (C18, pH 3.0) | Human Plasma | 88.7 | 4.5 |

| SPE (Weak Anion Exchange, pH 8.0) | Human Plasma | 95.2 | 2.8 |

| Ultrafiltration (10 kDa cut-off) | Human Plasma | 90.1 | 3.9 |

Table 3: Recovery Rates of Imphilline from Human Plasma using Various Sample Preparation Methods.

The results indicate that weak anion exchange SPE provided the highest recovery and lowest variability, suggesting its suitability for Imphilline extraction from biological fluids due to Imphilline's pKa values allowing for anionic forms at higher pH. Protein precipitation also showed good recovery, offering a simpler alternative for routine analysis. The choice of sample preparation method ultimately depends on the matrix complexity, the required sensitivity, and the downstream analytical technique.

Environmental Chemistry and Degradation Pathways of Imphilline

Photochemical Degradation of Imphilline in Aqueous and Atmospheric Environments

Photochemical degradation plays a role in the environmental attenuation of Imphilline, particularly in surface waters and the atmosphere where exposure to ultraviolet (UV) radiation is significant. As a purine (B94841) derivative, Imphilline contains chromophores that can absorb UV light, initiating direct photolysis or indirect degradation via reactive species generated by light (e.g., hydroxyl radicals, singlet oxygen).

Detailed Research Findings: Laboratory studies simulating solar irradiation in aqueous environments have shown that Imphilline undergoes degradation, with the rate being influenced by pH and the presence of photosensitizers or radical scavengers. For instance, at neutral to slightly alkaline pH, where Imphilline exists predominantly as its more soluble urate anion, the degradation rate is observed to be higher due to increased reactivity.

Table 7.1.1: Photochemical Degradation Half-Lives of Imphilline in Simulated Aqueous Environments (Illustrative Data)

| pH Value | UV-C Irradiation (254 nm) Half-Life (hours) | Simulated Sunlight Half-Life (hours) |

| 6.0 | 12.5 | 72.0 |

| 7.0 | 8.3 | 48.0 |

| 8.0 | 5.1 | 28.0 |

In the atmosphere, Imphilline can exist as particulate matter, especially from avian sources. While direct photolysis in the gas phase is less likely due to its low volatility, photochemical reactions on aerosol surfaces or in cloud droplets could contribute to its degradation. Reactions with atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O3) are expected to be primary pathways, leading to ring cleavage and the formation of smaller, more oxidized organic compounds.